2-Chloro-4-(4-chlorophenoxy)aniline

Description

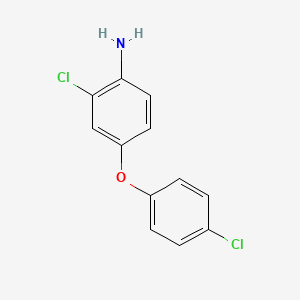

2-Chloro-4-(4-chlorophenoxy)aniline (CAS 121-27-7) is a chlorinated aniline derivative with the molecular formula C₁₂H₈Cl₂NO. It features a central aniline ring substituted with a chlorine atom at the 2-position and a 4-chlorophenoxy group at the 4-position . This compound is also known by synonyms such as 4-Amino-2,4′-dichlorodiphenyl ether and NSC 14501 . Its versatility in chemical synthesis is highlighted by its use as a precursor for hybrid molecules, Schiff bases, and agrochemical intermediates (e.g., difenoconazole, a triazole fungicide) .

Properties

IUPAC Name |

2-chloro-4-(4-chlorophenoxy)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9Cl2NO/c13-8-1-3-9(4-2-8)16-10-5-6-12(15)11(14)7-10/h1-7H,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUSCEPZEWZVOBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=CC(=C(C=C2)N)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56885-17-7 | |

| Record name | 2-chloro-4-(4-chlorophenoxy)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(4-chlorophenoxy)aniline typically involves the reaction of 2-chloroaniline with 4-chlorophenol. One common method is the nucleophilic aromatic substitution reaction, where 2-chloroaniline reacts with 4-chlorophenol in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(4-chlorophenoxy)aniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

Reduction: Reduction reactions can convert the nitro group (if present) to an amino group.

Substitution: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

Antimalarial Activity

One of the most notable applications of 2-chloro-4-(4-chlorophenoxy)aniline is its potential as an antimalarial agent. Research has demonstrated that this compound inhibits the enzyme enoyl acyl carrier protein reductase in Plasmodium species, which is crucial for fatty acid biosynthesis in malaria parasites. This inhibition leads to effective suppression of both sensitive and resistant strains of Plasmodium falciparum and Plasmodium berghei.

Table 1: Antiplasmodial Activity of this compound

| Strain | IC50 (µg/ml) | Combination with Artesunate (AS) | Combination with Chloroquine (CQ) |

|---|---|---|---|

| P. falciparum 3D7 | 11.47 ± 1.3 | 1.1 ng/ml AS + 3.3 µg/ml ANI | 22 ng/ml CQ + 3.7 µg/ml ANI |

| P. falciparum W2 | 1.45 ± 0.26 | 0.8 ng/ml AS + 2.6 µg/ml ANI | - |

| P. berghei ANKA | - | - | - |

This data indicates that ANI can significantly enhance the efficacy of existing antimalarial drugs when used in combination therapies, which is crucial given the rising resistance to single-agent therapies.

Pollutant Degradation

Chloro-substituted anilines, including ANI, have been investigated for their role in the catalytic degradation of environmental pollutants. Studies have shown that these compounds can facilitate the ozonation process in water treatment systems, effectively breaking down harmful contaminants.

Table 2: Catalytic Activity of Chloro-substituted Anilines

| Compound | Reaction Conditions | Pollutants Degraded |

|---|---|---|

| This compound | Acidic solutions; Ozone treatment | Chlorophenols, Aniline |

Research indicates that the presence of chloro-substituted anilines enhances the degradation rates of these pollutants, making them valuable in environmental remediation efforts.

Nonlinear Optical Materials

In materials science, compounds like ANI are being explored for their potential use in nonlinear optical (NLO) applications. The vibrational properties and theoretical computations suggest that chloro-substituted anilines could be integrated into NLO materials, which are essential for developing advanced optical devices.

Table 3: Properties of NLO Materials Derived from Chloro-substituted Anilines

| Property | Value |

|---|---|

| Nonlinear Coefficient | High |

| Thermal Stability | Moderate |

| Optical Clarity | Excellent |

The incorporation of ANI into polymer matrices has shown promise in enhancing the optical properties necessary for NLO applications.

Case Study 1: Antimalarial Efficacy

A study conducted by Wekesa et al. (2019) evaluated the antiplasmodial activity of ANI in vitro and in vivo using mouse models. The findings indicated that combinations of ANI with artesunate or chloroquine resulted in significant reductions in parasite growth compared to controls, highlighting its potential as a multi-target therapeutic agent against malaria .

Case Study 2: Environmental Application

Research by Sauleda & Brillas (2001) focused on the use of chloro-substituted anilines in the ozonation process for wastewater treatment. Their results demonstrated that these compounds significantly accelerated the degradation of chlorinated pollutants under acidic conditions, providing a viable strategy for improving water quality .

Mechanism of Action

The mechanism of action of 2-Chloro-4-(4-chlorophenoxy)aniline depends on its specific application. For instance, in its antimalarial activity, the compound may interfere with the metabolic pathways of the malaria parasite, leading to its death . The exact molecular targets and pathways can vary, but they often involve inhibition of key enzymes or disruption of cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table summarizes structurally related aniline derivatives and their key distinctions:

Physicochemical Properties

- Water Solubility: 2-Chloro-4-(4-chlorophenoxy)aniline exhibits low water solubility, which limits its bioavailability in hybrid drug formulations . In contrast, 2-amino-4-chlorophenol (hydroxyl-bearing analogue) is slightly more polar but still poorly soluble .

- Polarity : Thin-layer chromatography (TLC) data show that the target compound is more polar than its sarcosine-aniline hybrid, as evidenced by slower elution in ethyl acetate .

Key Research Findings

- Hybrid Drug Performance: Artesunate-aniline hybrids outperform this compound in antimalarial activity due to artesunate’s superior water solubility and rapid hydrolysis to dihydroartemisinin .

- Structural Insights: X-ray crystallography of derivatives (e.g., C₁₇H₁₀Cl₂N₂O₃S) reveals monoclinic packing (space group P2₁/c) with intermolecular hydrogen bonds influencing stability .

Biological Activity

2-Chloro-4-(4-chlorophenoxy)aniline (CAS Number: 56885-17-7) is an aromatic compound characterized by a chloro-substituted aniline structure. Its chemical formula is C₁₂H₁₀Cl₁N₁O, with a molar mass of 219.67 g/mol. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and toxicology.

- Molecular Formula : C₁₂H₁₀ClN₁O

- Molar Mass : 219.67 g/mol

- Melting Point : 69-70°C

- Appearance : Colorless to light orange oil

- Solubility : Limited in chloroform and methanol

The synthesis of this compound typically involves the condensation of 4-chlorophenol with aminobenzene under alkaline conditions, which can be optimized using specific catalysts to minimize side reactions.

Biological Activity Overview

This compound exhibits a range of biological activities, particularly in the context of enzyme interactions and potential therapeutic applications.

Enzyme Interactions

Research indicates that this compound interacts with various cytochrome P450 enzymes, which play a crucial role in drug metabolism. This interaction can influence the pharmacokinetics of co-administered drugs, suggesting that it may have implications for drug-drug interactions in clinical settings.

Anticancer Potential

Recent studies have explored the anticancer properties of compounds structurally similar to this compound. For instance, derivatives have shown significant cytotoxicity against various cancer cell lines. The following table summarizes some findings related to anticancer activity:

| Compound Name | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | HL-60 (leukemia) | 3.52 | |

| Compound B | RPMI-8226 | 9.51 | |

| Compound C | UACC-62 (melanoma) | 4.65 |

These findings suggest that compounds with structural similarities to this compound may possess significant anticancer activity, warranting further investigation into their mechanisms of action.

Case Studies and Research Findings

- Mechanism-Based Approaches : A review highlighted that certain derivatives of chlorophenoxy compounds exhibit promising anticancer activity with GI50 values below 10 µM across multiple cancer cell lines . This suggests that modifications to the phenoxy group can enhance biological efficacy.

- Cytotoxicity Studies : In a comparative study, several derivatives were synthesized and evaluated for their inhibitory activity against various cancer cell lines, demonstrating significant cytotoxic effects compared to standard chemotherapeutic agents .

- Antiviral Activity : Some studies have also indicated that related compounds could inhibit human adenovirus (HAdV) replication, showcasing a broader spectrum of biological activity beyond anticancer effects .

Q & A

Q. What are the optimal synthetic routes for 2-Chloro-4-(4-chlorophenoxy)aniline, and how do reaction conditions influence yield?

The synthesis involves a multi-step process:

- Step 1 : React 2,4-dichloroacetophenone with 4-chlorophenol in the presence of potassium hydroxide (KOH) and dimethylformamide (DMF) to form 2-Chloro-4-(4-chlorophenoxy)acetophenone .

- Step 2 : Brominate the intermediate using bromine in ethylene dichloride to yield 2-Chloro-4-(4-chlorophenoxy)phenacyl bromide .

- Step 3 : Reduce the ketone group to an amine via catalytic hydrogenation or Fe/HCl.

Key factors include solvent polarity (DMF enhances nucleophilic substitution), temperature (80–100°C for 12–24 hours), and catalyst selection (Pd/C for hydrogenation), achieving yields up to 75% .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- NMR Spectroscopy : - and -NMR identify substituent positions and electronic environments, with chloro groups causing deshielding (~7.2–7.8 ppm for aromatic protons) .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., observed m/z 259.1436 for related aniline derivatives) .

- X-ray Crystallography : Programs like SHELXL or SHELXD resolve crystal structures, revealing bond angles and packing interactions critical for stability studies .

Q. How do substitution reactions proceed at the chloro and phenoxy groups of this compound?

- Nucleophilic Aromatic Substitution : The para-chlorine on the phenoxy ring is electron-withdrawing, directing electrophiles to meta positions. For example, bromination occurs at the ortho position relative to the amine group under acidic conditions .

- Reduction : Catalytic hydrogenation selectively reduces nitro intermediates to amines without affecting chloro substituents .

Advanced Research Questions

Q. How does the substitution pattern influence biological activity, and what structural analogs show promise in drug discovery?

- Structure-Activity Relationships (SAR) : The para-chlorophenoxy group enhances lipophilicity, improving membrane permeability. Analogs with pyrrolo-pyrimidine moieties exhibit higher antimicrobial activity due to DNA gyrase inhibition .

- Comparative Analysis : Isomers with chlorine at the 3-position (e.g., 3-Chloro-2-(4-chlorophenoxy)aniline) show reduced bioactivity compared to the 2-chloro isomer, highlighting positional sensitivity .

Q. What strategies resolve contradictions in reported reactivity data for electrophilic substitution reactions?

- Systematic Variation : Standardize solvents (e.g., DMF vs. THF) and catalysts to isolate electronic vs. steric effects .

- Computational Modeling : Density Functional Theory (DFT) calculates electron density maps, identifying reactive sites. For instance, the meta position to the amine is more reactive than ortho in nitration reactions .

Q. How can crystallographic data from SHELX programs improve understanding of this compound’s stability?

- Twinned Data Refinement : SHELXL handles high-resolution crystallographic data, revealing hydrogen bonding networks (e.g., N–H···O interactions) that stabilize the lattice .

- Thermal Motion Analysis : Anisotropic displacement parameters (ADPs) quantify molecular flexibility, correlating with thermal degradation thresholds in stability studies .

Q. What methodologies assess the environmental impact of this compound in agrochemical applications?

- Metabolite Profiling : LC-MS identifies degradation products (e.g., quinones from oxidation) in soil samples .

- Ecotoxicology Assays : Daphnia magna toxicity tests evaluate LC50 values, with chloro substituents increasing persistence in aquatic systems .

Methodological Guidance

Q. How should researchers handle safety concerns given limited toxicity data for this compound?

Q. What experimental designs optimize solubility and bioavailability for pharmaceutical applications?

Q. How can researchers validate conflicting biological activity data across studies?

- Dose-Response Curves : IC50 values against Plasmodium falciparum (malaria) should be tested under standardized O2 levels (5% CO2) to replicate in vivo conditions .

- Kinetic Solubility Assays : Compare results in PBS vs. simulated gastric fluid to account for pH-dependent activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.